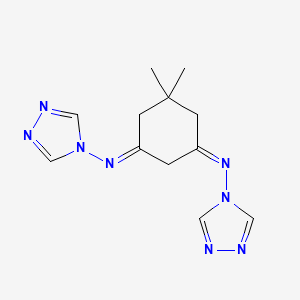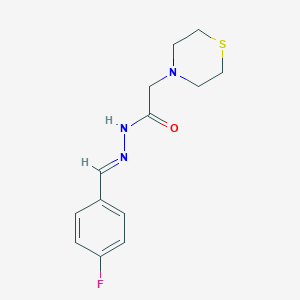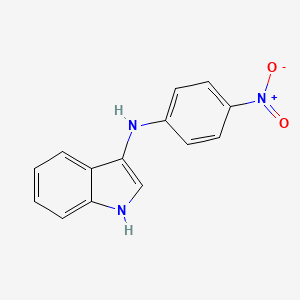
N-(4-nitrophenyl)-1H-indol-3-amine
概要
説明
“N-(4-nitrophenyl)-1H-indol-3-amine” is a complex organic compound. It contains a nitrophenyl group, an indole group, and an amine group . The nitrophenyl group is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of “N-(4-nitrophenyl)-1H-indol-3-amine” and similar compounds often involves multiple steps, including condensation, amidation, and nitration . For example, the synthesis of N-(40-substituted phenyl)-L-prolinamides, which are structurally similar to the compound , involves the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions to afford N-aryl-L-prolines, which then undergo amidation to furnish L-prolinamides .Molecular Structure Analysis
The molecular structure of “N-(4-nitrophenyl)-1H-indol-3-amine” can be analyzed using various techniques such as X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . The molecule may exhibit an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered indole ring .Chemical Reactions Analysis
The compound “N-(4-nitrophenyl)-1H-indol-3-amine” can participate in various chemical reactions. For instance, it can undergo catalytic hydrogenation, a reaction that involves the addition of hydrogen (H2) across a double bond or a triple bond . The reaction is typically facilitated by a catalyst, such as a stabilized Pd nanoparticle-organic-silica catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-nitrophenyl)-1H-indol-3-amine” can be inferred from similar compounds. For instance, 4-nitrophenol, a component of the compound, is a slightly yellow, crystalline material, moderately toxic . It shows two polymorphs in the crystalline state .科学的研究の応用
Graphene-Based Catalysts for Nitro Compound Reduction
Recent research highlights the significant role of graphene-based catalysts in the reduction of nitro compounds to amines, a key transformation in organic chemistry for synthesizing drugs, biologically active molecules, pharmaceutical products, dyes, and polymers. The unique properties of graphene derivatives enhance the reduction rate of nitro compounds, offering benefits such as straightforward work-up, high catalytic prowess, and recovery. This has substantial implications in environmental applications, particularly in mitigating toxic nitro contaminants like 4-nitrophenol (Nasrollahzadeh et al., 2020).
Synthesis and Crystal Structures of Derivatives
Research on the synthesis and crystal structures of derivatives like 3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine contributes significantly to our understanding of molecular structures and their potential applications. These studies, which involve single-crystal X-ray crystallography, are crucial for designing compounds with specific properties and applications in various fields, including pharmaceuticals and material science (Mannes et al., 2017).
Photoreagents for Protein Crosslinking
4-Nitrophenyl ethers, closely related to N-(4-nitrophenyl)-1H-indol-3-amine, are proposed as high-yield photoreagents for protein crosslinking and affinity labeling. Their reactivity with amines upon irradiation and their ability to form crosslinked proteins with specific biological functions are of significant interest in biochemical research and therapeutic applications (Jelenc et al., 1978).
Determination of Amines in Drinking Water Systems
The determination of amines, including indole derivatives, in drinking water systems is essential for monitoring water quality and safety. Methods such as ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) have been developed to detect these compounds, underscoring their importance in environmental monitoring and public health (Wu et al., 2015).
Novel Methoxy and Hydroxy Derivatives Synthesis
The synthesis of novel methoxy-derivatives of 2-phenyl-1H-benz[g]indole, involving condensation reactions and conversions into hydroxy-derivatives, demonstrates the versatility and potential of these compounds in pharmaceutical and chemical synthesis. Such research paves the way for the development of new drugs and materials with unique properties (Ferlin et al., 1989).
Safety and Hazards
The safety data sheets of similar compounds like 4-Nitrophenol and 4-Nitrophenyl chloroformate indicate that these compounds are hazardous . They can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it is reasonable to assume that “N-(4-nitrophenyl)-1H-indol-3-amine” should also be handled with care.
特性
IUPAC Name |
N-(4-nitrophenyl)-1H-indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)11-7-5-10(6-8-11)16-14-9-15-13-4-2-1-3-12(13)14/h1-9,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTRCUJOLFOEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Nitrophenyl)-1H-indol-3-amine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

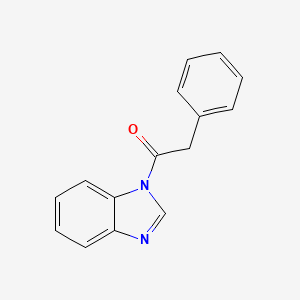
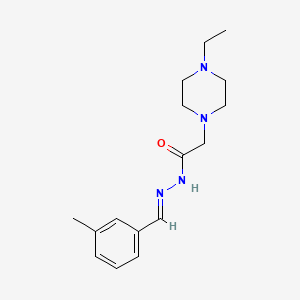
![3-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3837026.png)
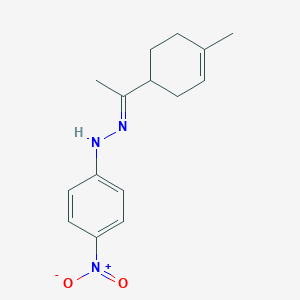
![N-(2,4-difluorophenyl)-4-{[methyl(pyrazin-2-ylmethyl)amino]methyl}benzamide](/img/structure/B3837034.png)
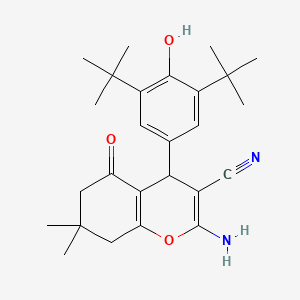

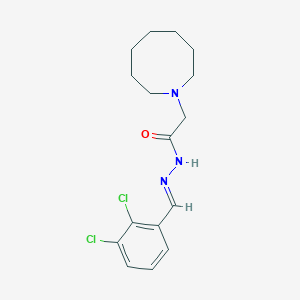
![2-(1-azocanyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B3837064.png)

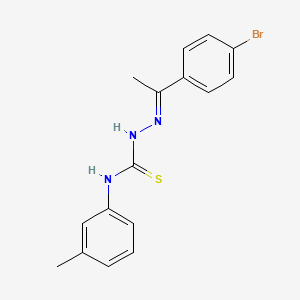
![N'-[(4-bromo-2-thienyl)methylene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B3837092.png)
